molecular formula C6H12N4O6S B12940999 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione sulfate

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione sulfate

Katalognummer: B12940999
Molekulargewicht: 268.25 g/mol
InChI-Schlüssel: NWVUIBNZXMIPSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione sulfate is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione sulfate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrimidine precursors.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired compound.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms.

Wissenschaftliche Forschungsanwendungen

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione sulfate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,6-Diamino-1,3-dipropyluracil: Another pyrimidine derivative with similar structural features.

    5,6-Diamino-1,3-dimethyluracil: A closely related compound with slight variations in its chemical structure.

Uniqueness

5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione sulfate is unique due to its specific functional groups and sulfate moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C6H12N4O6S

Molekulargewicht

268.25 g/mol

IUPAC-Name

5,6-diamino-1,3-dimethylpyrimidine-2,4-dione;sulfuric acid

InChI

InChI=1S/C6H10N4O2.H2O4S/c1-9-4(8)3(7)5(11)10(2)6(9)12;1-5(2,3)4/h7-8H2,1-2H3;(H2,1,2,3,4)

InChI-Schlüssel

NWVUIBNZXMIPSL-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=O)N(C1=O)C)N)N.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.